

Preparing FGF Basic Stock Solutions for Cellular and Molecular Biology Experiments

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Compound of Interest

Compound Name: *FGF basic (93-110) (human, bovine)*

Cat. No.: *B12404653*

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Application Notes and Protocols for Researchers

Introduction

Fibroblast Growth Factor basic (bFGF), also known as FGF-2, is a key signaling protein involved in a multitude of cellular processes, including proliferation, differentiation, migration, and survival. It plays a crucial role in embryonic development, tissue repair, and angiogenesis. [1] Due to its potent biological activities, bFGF is a widely used supplement in cell culture, particularly for the maintenance of pluripotent stem cells and the differentiation of various cell lineages. This document provides detailed protocols for the preparation of FGF basic stock solutions to ensure consistent and reliable experimental outcomes. While the focus is on the full-length FGF basic protein, the general principles can be applied to fragments such as FGF basic (93-110); however, specific biological activity and optimal concentrations for such fragments should be determined empirically.

Properties of Recombinant Human FGF Basic

Quantitative data for commercially available recombinant human FGF basic are summarized in the table below. These values can be used for comparison and selection of reagents for specific experimental needs.

Property	Typical Value	Source(s)
Molecular Weight	~17.2 kDa	[2]
Purity	>95% by SDS-PAGE and HPLC	[2]
Biological Activity (ED ₅₀)	≤ 0.1 ng/mL to < 1.0 ng/mL (Balb/c 3T3 cells)	[2][3][4]
Endotoxin Level	< 0.1 to < 1.0 EU/μg	[2][5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized FGF Basic

This protocol describes the reconstitution of lyophilized FGF basic to create a concentrated stock solution. It is critical to handle FGF basic gently to avoid denaturation and loss of activity.

Materials:

- Lyophilized FGF basic powder
- Sterile, pyrogen-free reconstitution buffer (e.g., 10 mM Tris, pH 7.6 or sterile Phosphate-Buffered Saline)
- Sterile solution of a carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA or Human Serum Albumin - HSA)
- Sterile, low-protein-binding polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile, low-retention pipette tips

Procedure:

- Pre-Reconstitution: Briefly centrifuge the vial of lyophilized FGF basic to ensure the powder is at the bottom.[2][3]
- Reconstitution:

- Prepare the reconstitution buffer. A common choice is 10 mM Tris, pH 7.6.[6] Alternatively, sterile PBS can be used.[3]
- To enhance stability and prevent adsorption to plasticware, the reconstitution buffer should be supplemented with a carrier protein such as 0.1% BSA or HSA.[3][7]
- Carefully add the appropriate volume of the reconstitution buffer with carrier protein to the vial to achieve a recommended stock concentration of 0.1-1.0 mg/mL.[2][3]
- Gently swirl the vial or pipette the solution up and down slowly to dissolve the contents completely. Do not vortex, as this can denature the protein.[8]
- Aliquoting and Storage:
 - Once dissolved, aliquot the stock solution into sterile, low-protein-binding polypropylene tubes.[3] Aliquoting in small volumes (e.g., 10-20 μ L) is recommended to avoid multiple freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C for long-term storage.[2][3] Reconstituted FGF basic is stable for several months when stored properly. Avoid repeated freezing and thawing.[2][3]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the concentrated stock solution to a working concentration for direct application in cell culture experiments.

Materials:

- Reconstituted FGF basic stock solution (from Protocol 1)
- Appropriate sterile cell culture medium
- Sterile, low-protein-binding polypropylene tubes
- Calibrated micropipettes and sterile, low-retention pipette tips

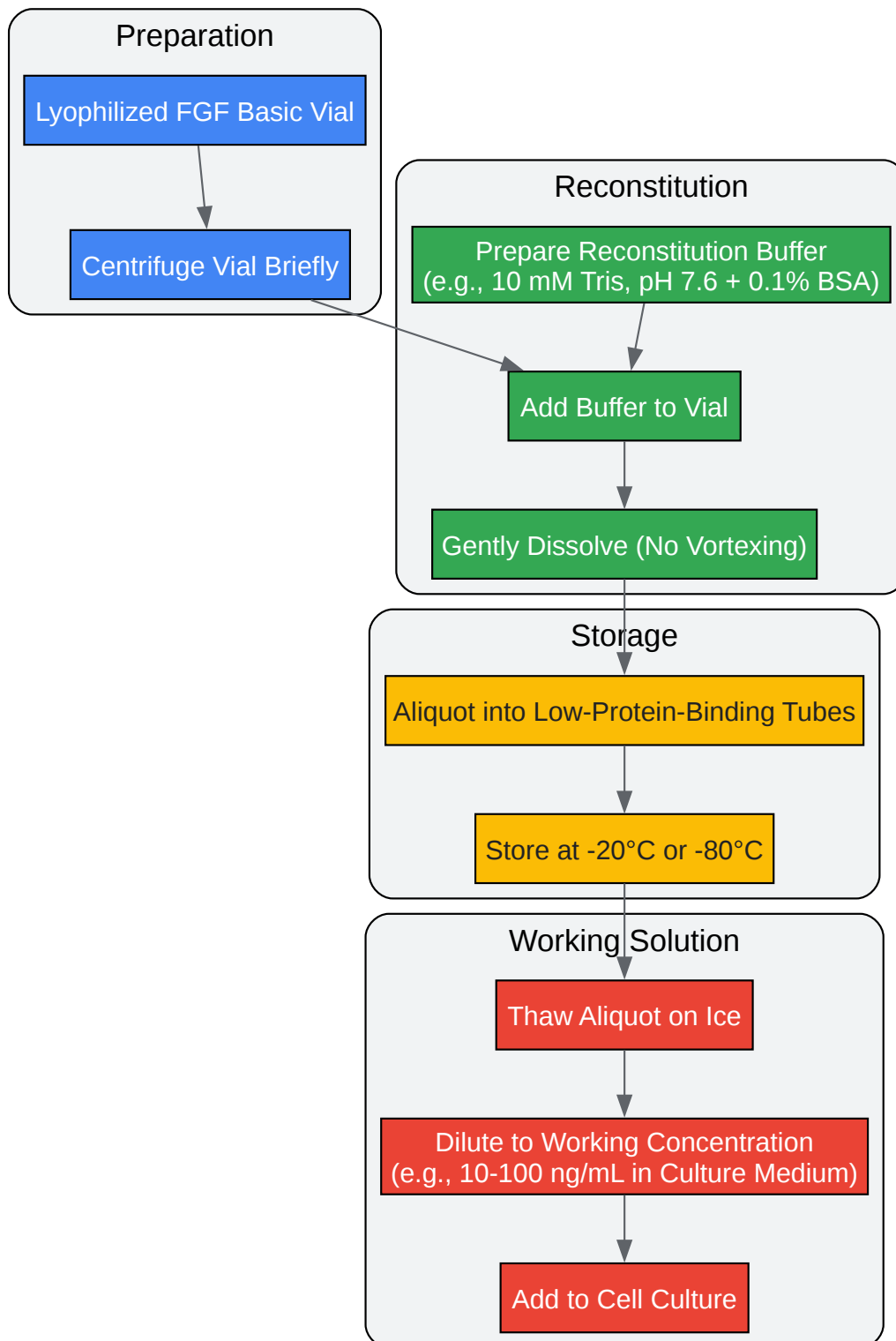
Procedure:

- Thawing: Thaw a single aliquot of the FGF basic stock solution on ice.
- Dilution:
 - Determine the desired final working concentration. The optimal concentration is cell-type dependent and should be determined through a dose-response experiment. A common working concentration range is 0.1-100 ng/mL.^[9] For many applications, a concentration of 10-20 ng/mL is effective.^{[7][10]}
 - Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final working concentration.
 - It is recommended to prepare a sufficient volume of the working solution for the immediate experiment.
- Application: Add the FGF basic working solution directly to the cell culture medium.
- Stability: FGF basic has a limited half-life at 37°C. For long-term cultures, it is advisable to replenish the medium with fresh FGF basic every 1-2 days.^[11]

Visualizations

Experimental Workflow for FGF Basic Stock Solution Preparation

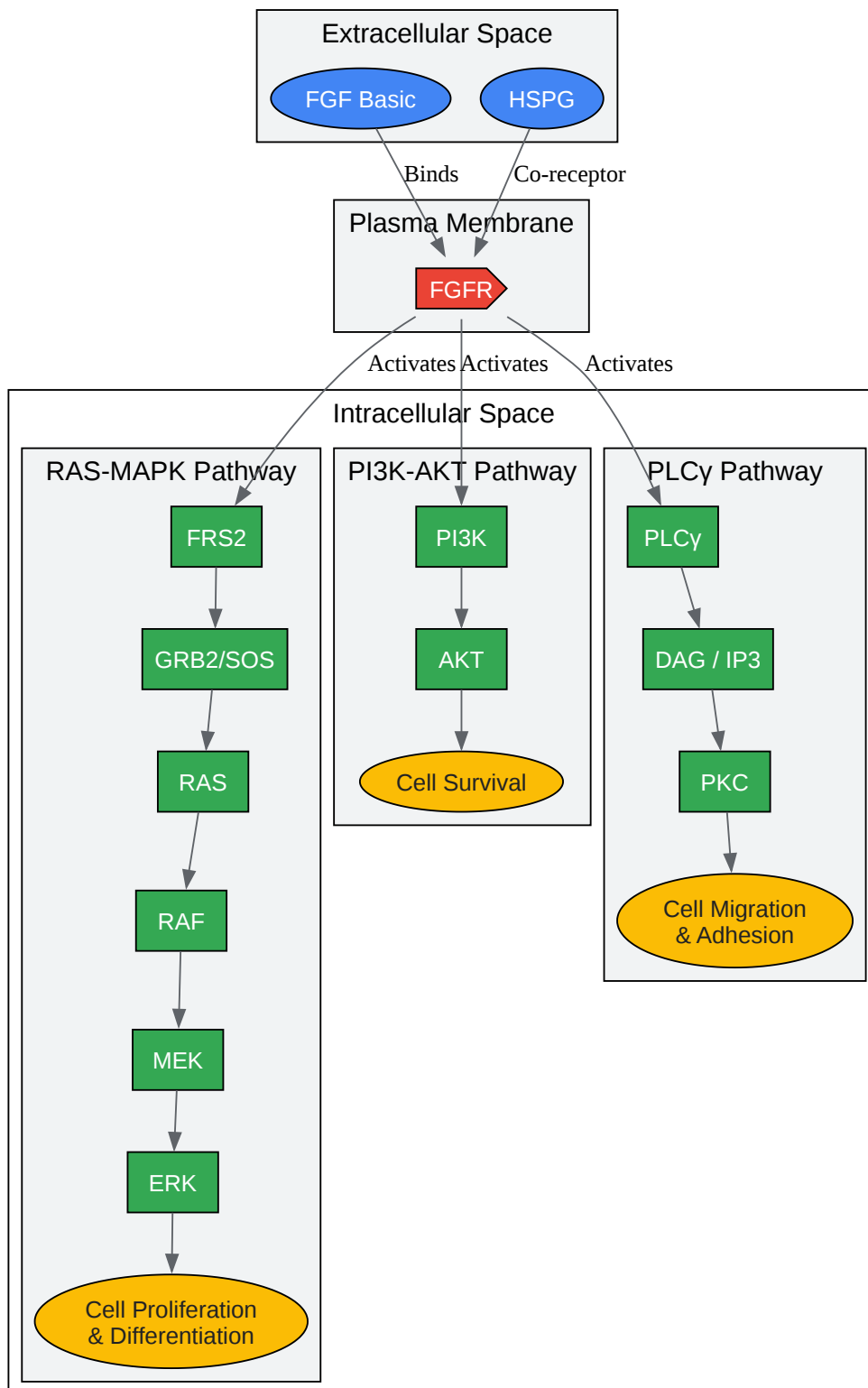
Workflow for Preparing FGF Basic Stock Solutions

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Caption: A flowchart illustrating the key steps for reconstituting and preparing FGF basic solutions.

FGF Basic Signaling Pathway

Simplified FGF Basic Signaling Pathway

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Caption: Overview of the primary signaling cascades activated by FGF basic binding to its receptor.

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